Home > Products > Screening Compounds P128681 > Flt-3 Inhibitor III
Flt-3 Inhibitor III -

Flt-3 Inhibitor III

Catalog Number: EVT-274212
CAS Number:
Molecular Formula: C21H23N3OS
Molecular Weight: 365.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase primarily expressed in hematopoietic stem and progenitor cells, playing a crucial role in cell proliferation, differentiation, and survival []. Activating mutations in FLT3, particularly internal tandem duplication (FLT3-ITD), are frequently found in acute myeloid leukemia (AML), contributing to uncontrolled cell growth and poor prognosis [, ].

FLT3 inhibitors are a class of small-molecule compounds designed to block the activity of mutated FLT3, thereby inhibiting leukemic cell proliferation and inducing apoptosis []. These inhibitors typically function by binding to the ATP-binding site of the FLT3 kinase domain, preventing phosphorylation and activation of downstream signaling pathways [].

Future Directions
  • Exploring novel combination therapies: Combining FLT3 inhibitors with other targeted therapies or chemotherapeutic agents may enhance anti-leukemic activity and improve patient outcomes [, , ].

Quizartinib (AC220)

    Compound Description: Quizartinib is a potent, selective, and orally bioavailable inhibitor of FMS-like tyrosine kinase 3 (FLT3). It is being investigated for the treatment of acute myeloid leukemia (AML). It exhibits activity against both wild-type FLT3 and the FLT3-ITD mutant, a common driver mutation in AML [].

Midostaurin (CGP41251, PKC412)

    Compound Description: Midostaurin is a multitargeted kinase inhibitor that targets both wild-type FLT3 and the FLT3-ITD mutant. It is approved by the FDA for treating adult patients with newly diagnosed FLT3-mutated AML []. It is also used to treat aggressive systemic mastocytosis [].

Sorafenib (BAY 43-9006)

    Compound Description: Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR-2/3, Flt-3, and PDGFR-beta, inhibiting tumor growth, progression, metastasis, and angiogenesis. It is approved for treating advanced renal cell carcinoma and advanced primary liver cancer [, ].

Lestaurtinib (CEP-701)

    Compound Description: Lestaurtinib is a small molecule kinase inhibitor that has shown impressive preclinical activity against FLT3-mutated cells in in vivo models. It is active against both mutated and nonmutated FLT3 cases [].

PKC412

    Compound Description: PKC412 is a small molecule multi-kinase inhibitor that targets class III tyrosine-protein-kinases, such as FMS-like tyrosine kinase 3 (FLT-3), and multiple isoforms of serine/threonine protein kinase C []. It has been shown to inhibit macrophage function in vitro and is being explored as a potential therapeutic target for rheumatoid arthritis [].

ABT-869

    Compound Description: ABT-869 is a multi-targeted receptor tyrosine kinase inhibitor (RTKI) that has demonstrated efficacy in inhibiting the proliferation of Ba/F3 cells harboring the FLT3-ITD mutation in vitro and in vivo [, ]. It also inhibits the phosphorylation of FLT-3 with a downstream inhibitory effect on STAT5, ERK, and Pim-1 activation [].

AKN-028 (BVT-II)

    Compound Description: AKN-028 is a tyrosine kinase inhibitor initially identified in a screen targeting FLT3. It has shown cytotoxic activity primarily against acute myeloid leukemia (AML) cells []. It has demonstrated efficacy in a hollow fiber mouse model using MV4-11 cells and primary tumor cells from AML patients [].

TAK-659

    Compound Description: TAK-659 is a reversible, dual inhibitor of SYK and FLT-3 kinases. It has shown promising results in AML models, inhibiting the growth of AML cell lines and xenograft tumor models [, , ].

Tandutinib (MLN518)

    Compound Description: Tandutinib is an orally bioavailable, quinazoline-based inhibitor of type III receptor tyrosine kinases, including PDGFR-β, FLT-3, and c-Kit. It has demonstrated activity in preclinical models of glioblastoma [].

TTT-3002

    Compound Description: TTT-3002 is a novel FLT3 inhibitor with potent activity against FLT3/ITD mutations and a broad spectrum of FLT3-activating point mutations, including the D835 mutations. It is also active against point mutations conferring resistance to other TKIs and maintains activity against relapsed AML samples resistant to sorafenib and AC220 [].

MRX-2843

    Compound Description: MRX-2843 is a type 1 small-molecule tyrosine kinase inhibitor that targets both MERTK and FLT3, demonstrating promising results in preclinical models of AML, including those with resistance-conferring FLT3 mutations [].

Overview

Flt-3 Inhibitor III is a compound designed to target the Fms-like tyrosine kinase 3, which plays a significant role in hematopoiesis and is commonly mutated in various hematological malignancies, particularly acute myeloid leukemia. The inhibition of Flt-3 is crucial for therapeutic interventions, as mutations in this receptor can lead to uncontrolled cell proliferation and survival. Flt-3 Inhibitor III belongs to a class of small molecule inhibitors that selectively inhibit the activity of the Flt-3 kinase, thus blocking downstream signaling pathways essential for tumor growth.

Source

Flt-3 Inhibitor III was developed through rational drug design approaches that emphasize structure-activity relationships and molecular modeling. The compound has been synthesized and evaluated for its biological activity against Flt-3 kinase, with a focus on selectivity and potency against various mutations of the kinase, particularly those associated with acute myeloid leukemia .

Classification

Flt-3 Inhibitor III is classified as a small molecule inhibitor of receptor tyrosine kinases. It specifically targets the Flt-3 receptor, which is categorized under the class III receptor tyrosine kinases. These inhibitors can be further divided into type I and type II based on their binding sites and mechanisms of action .

Synthesis Analysis

Methods

The synthesis of Flt-3 Inhibitor III involves several key steps, primarily utilizing methods such as:

  1. Reductive Amination: This method allows for the formation of amines from carbonyl compounds, facilitating the introduction of various substituents that enhance biological activity .
  2. Aromatic Substitution: Chloride groups at specific positions on the aromatic ring are replaced with amines or other nucleophiles to create diverse derivatives with improved potency against the Flt-3 kinase .

Technical Details

The synthetic route typically begins with commercially available pyrimidines or purines, with subsequent modifications to introduce functional groups that enhance binding affinity and selectivity towards the Flt-3 target. For instance, optimizing reaction conditions using reagents like sodium triacetoxyborohydride and 2,2-dimethoxypropane has been reported to yield more effective derivatives .

Molecular Structure Analysis

Structure

Flt-3 Inhibitor III exhibits a complex molecular structure characterized by a central heterocyclic core (often pyrimidine or purine) linked to various substituents that dictate its binding properties. The structural configuration allows for interactions at critical sites within the Flt-3 kinase domain.

Data

The molecular formula and specific structural data for Flt-3 Inhibitor III have been documented in research studies. For example, certain derivatives have shown IC50 values in the low nanomolar range against mutant forms of Flt-3, indicating high potency .

Chemical Reactions Analysis

Reactions

Flt-3 Inhibitor III undergoes several chemical reactions during its synthesis:

  1. Nucleophilic Substitution: Chloride groups are substituted by amines in aromatic systems.
  2. Formation of Hydrogen Bonds: The inhibitor forms hydrogen bonds with residues in the hinge region of the Flt-3 kinase, stabilizing its binding .

Technical Details

The reaction conditions are meticulously controlled to ensure high yields and selectivity for the desired product. For example, variations in temperature and solvent can significantly influence reaction outcomes during the synthesis process.

Mechanism of Action

Process

Flt-3 Inhibitor III functions by binding to the ATP-binding site of the Flt-3 kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.

Data

Research indicates that type II inhibitors like Flt-3 Inhibitor III interact with an inactive conformation of the kinase (DFG-out conformation), allowing for selective inhibition even in the presence of activating mutations such as FLT3-internal tandem duplications (ITD) or D835 mutations .

Physical and Chemical Properties Analysis

Physical Properties

Flt-3 Inhibitor III typically exhibits properties such as:

  • Solubility: Varies based on substituents; often optimized for aqueous solubility.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Varies based on structural modifications.
  • pKa Values: Important for understanding ionization states at physiological pH.

Relevant data from studies indicate that specific derivatives maintain stability across a range of pH levels, enhancing their potential as therapeutic agents .

Applications

Scientific Uses

Flt-3 Inhibitor III is primarily used in:

  1. Cancer Research: Investigating its efficacy against acute myeloid leukemia and other malignancies characterized by aberrant Flt-3 signaling.
  2. Drug Development: Serving as a lead compound for further modifications aimed at improving selectivity and reducing off-target effects.

Ongoing studies continue to explore its pharmacokinetics, safety profiles, and potential combination therapies with other oncological agents .

Properties

Product Name

Flt-3 Inhibitor III

IUPAC Name

5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C21H23N3OS/c1-2-6-17(7-3-1)20-16-22-21(26-20)23-18-8-10-19(11-9-18)25-15-14-24-12-4-5-13-24/h1-3,6-11,16H,4-5,12-15H2,(H,22,23)

InChI Key

FNZTULJDGIXMJJ-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.